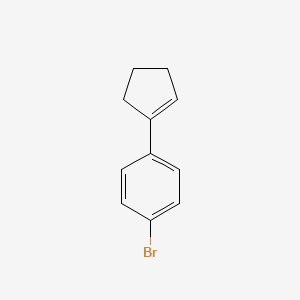

1-Bromo-4-cyclopentenylbenzene

説明

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water is reported to have a high yield and purity, indicating the efficiency of the synthesis process for such compounds . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene through the Schiemann reaction and bromination is described as economical, with a high yield and low cost . These methods could potentially be adapted for the synthesis of 1-Bromo-4-cyclopentenylbenzene.

Molecular Structure Analysis

The molecular structures of brominated benzene derivatives are analyzed in several studies. For example, the crystal structures of various solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene are determined by X-ray diffraction, revealing different conformations and packing motifs in the crystalline state . Additionally, the structures of seven benzene derivatives with bromo and bromomethyl substituents are presented, highlighting the variability in packing motifs despite chemical similarities . These findings suggest that the molecular structure of 1-Bromo-4-cyclopentenylbenzene would also be subject to analysis by similar techniques to determine its conformation and packing.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated benzene derivatives. For instance, the palladium-catalyzed domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine leads to the formation of complex cyclic structures . The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid demonstrates the formation of arylzinc products . These studies indicate that 1-Bromo-4-cyclopentenylbenzene could also undergo similar complex reactions, potentially leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are explored in the context of their synthesis and molecular structure. The electrochemical properties of 1-bromo-4-nitrobenzene are investigated, showing the potential for forming arylzinc compounds . The solvate structures of brominated benzene derivatives provide insights into their conformational preferences and reactivity . These studies suggest that the physical and chemical properties of 1-Bromo-4-cyclopentenylbenzene would be influenced by its bromine substituent and the cyclopentenyl group, affecting its reactivity and potential applications.

科学的研究の応用

Synthesis Applications

- 1-Bromo-4-cyclopentenylbenzene is used in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. This is evidenced by the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, where the resulting compound is characterized by high purity and yield, highlighting the efficiency of such syntheses in various applications (Xuan et al., 2010).

Chemical Transformation and Reactivity

- The compound demonstrates interesting reactivity in chemical transformations. For example, in the study of ring expansion reactions, 1-bromo-4-cyclopentenylbenzene derivatives have shown the capability to undergo complex transformations, forming products with unique structural features (Agou et al., 2015).

Applications in Organic Chemistry

- Its applications extend to the field of organic chemistry, where it is used in reactions like lithium-bromine exchange, demonstrating versatility in synthesizing various organic compounds (Bailey et al., 2006).

- Additionally, 1-Bromo-4-cyclopentenylbenzene and its derivatives are key in synthesizing structurally diverse organic molecules, as shown in the production of cyclohexa-1,2,4-triene from related compounds (Christl & Groetsch, 2000).

Radiochemical Applications

- In radiochemistry, derivatives of 1-Bromo-4-cyclopentenylbenzene are utilized in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in PET imaging (Ermert et al., 2004).

Liquid Crystal Synthesis

- It is also instrumental in the synthesis of liquid crystals. For instance, reaction of pseudo‐glucal with Grignard reagents derived from 1‐bromo‐4‐(trimethylsilyloxy)benzene leads to the production of unsaturated β‐C‐aryl glycosides, which are precursors in chiral liquid crystal synthesis (Bertini et al., 2003).

Crystallography and Material Science

- The compound is also studied for its crystallographic properties and potential in material science. This is demonstrated in the research on 5-Bromo-1-(4-bromophenyl)isatin, where the crystallographic analysis provides insights into the structural aspects of such compounds (El-Hiti et al., 2018).

Biological Activity Studies

- Research on mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arm(s) explores the biological activity of these compounds, indicating potential applications in biomedicine and pharmacology (Kuzey et al., 2020).

Polymer Solar Cells

- In the field of renewable energy, particularly polymer solar cells, derivatives of 1-Bromo-4-cyclopentenylbenzene have been used to improve electron transfer processes, enhancing the efficiency of these solar cells (Fu et al., 2015).

Synthetic Chemistry

- The compound is utilized in synthetic chemistry for various applications, such as in the Cu-catalyzed reaction of 1,2-dihalobenzenes with 1,3-cyclohexanediones, demonstrating its utility in creating complex organic molecules (Aljaar et al., 2012).

作用機序

Target of Action

1-Bromo-4-cyclopentenylbenzene is a chemical compound that primarily targets the benzene ring in organic reactions . The benzene ring is a key component in many organic compounds and plays a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two main steps:

- Step 1 : The electrophile, in this case, the bromine atom, forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving benzene rings. It can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to the formation of new compounds with different properties and functions.

Result of Action

The result of the compound’s action is the formation of a new compound where a hydrogen atom in the benzene ring is replaced by a bromine atom . This substitution can significantly alter the properties of the original compound, potentially leading to different biochemical effects.

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-(cyclopenten-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPOIVQOJPMXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468082 | |

| Record name | 1-Bromo-4-cyclopentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-cyclopentenylbenzene | |

CAS RN |

6725-74-2 | |

| Record name | 1-Bromo-4-cyclopentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

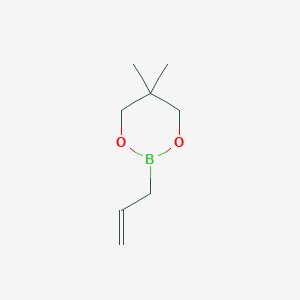

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)